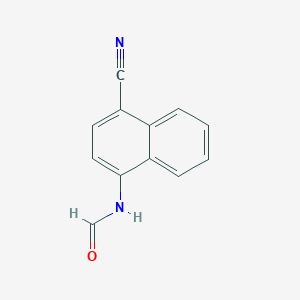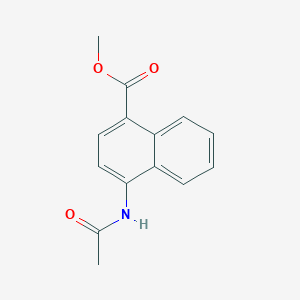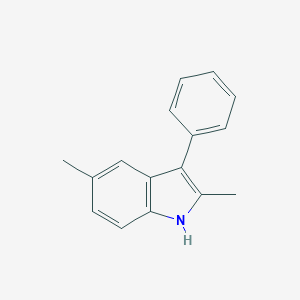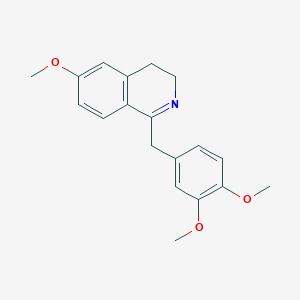
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline typically involves multiple steps starting from commercially available reagents. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. For this compound, the starting materials might include 3,4-dimethoxybenzaldehyde, an appropriate aniline derivative, and an alkene such as methyl vinyl ether. The reaction is catalyzed by a Lewis acid like boron trifluoride etherate and proceeds under mild conditions to form the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
化学反应分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isoquinoline to tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitro or bromo derivatives depending on the reagents used.
科学研究应用
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the derivative of the compound being studied .
相似化合物的比较
- 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline
- 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness: 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO3/c1-21-15-5-6-16-14(12-15)8-9-20-17(16)10-13-4-7-18(22-2)19(11-13)23-3/h4-7,11-12H,8-10H2,1-3H3 |
InChI 键 |
JQRIWRGJMNBZTB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=NCC2)CC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NCC2)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


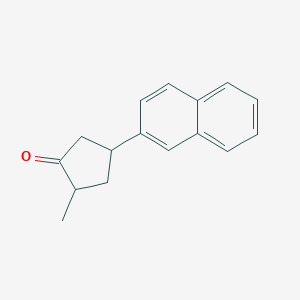
![Ethyl 2-[2-(2-naphthyl)-2-oxoethyl]-3-oxopentanoate](/img/structure/B373469.png)
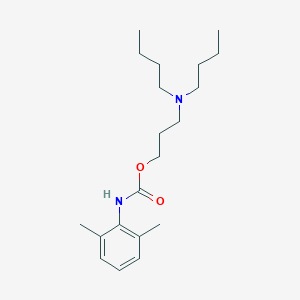
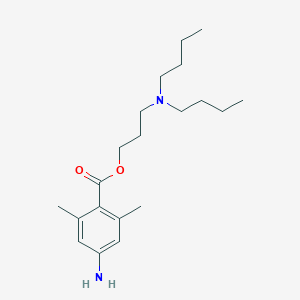
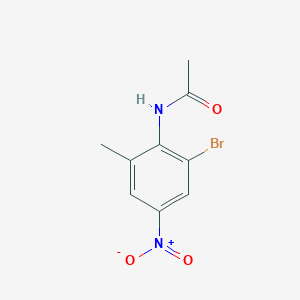
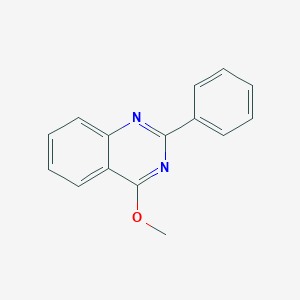
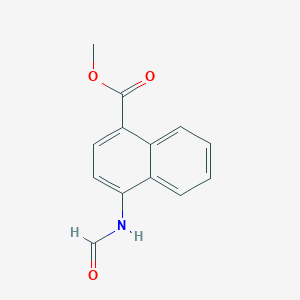
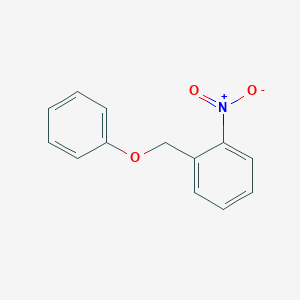
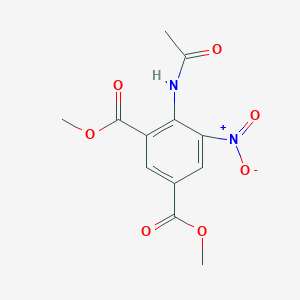
![4-[Nitro(diphenyl)methyl]aniline](/img/structure/B373483.png)
